3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from the 1,3,4-thiadiazole core, akin to the chemical , have been investigated for their biological activities, including antiproliferative and antimicrobial effects. Schiff bases of 5-substituted-1,3,4-thiadiazole-2-amine have shown promising results in DNA protection against oxidative stress and significant antimicrobial activity against specific strains like S. epidermidis. Moreover, certain derivatives have exhibited cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).
Molecular Interaction Studies
The understanding of noncovalent interactions in derivatives of 1,3,4-thiadiazole, such as N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, has been enhanced through crystallographic and QTAIM analyses. These studies provide insights into the stabilization of crystal structures and the nature of intra- and intermolecular interactions, which are crucial for designing compounds with desired biological properties (El-Emam et al., 2020).
Antimicrobial and Anticancer Synthesis
The synthesis of novel compounds incorporating 1,3,4-thiadiazole units has been directed towards evaluating their antimicrobial and anticancer activities. For instance, the creation of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties has been undertaken to explore their biological efficacy, demonstrating potential in medical applications (Idrees et al., 2019).
Electrochemical Applications
In a different vein, certain thiadiazole derivatives have been assessed for their electrochemical properties, which might find applications in fields like corrosion inhibition. This research demonstrates the versatility of thiadiazole compounds beyond pharmacological applications, indicating their potential in materials science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S2/c7-4-2-1-3(11-4)5-9-6(8)12-10-5/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZDGLSJRZSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.